BenchChemオンラインストアへようこそ!

tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate

Cysteine protease inhibition Cathepsin B Thiocarbazate SAR

tert-Butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate (CAS 77284-59-4), also referred to as Boc-L-leucine hydrazide or Boc-Leu-NHNH₂, is a chiral carbamate derivative with the molecular formula C₁₁H₂₃N₃O₃ and a molecular weight of 245.32 g/mol. The compound features an (S)-configured α-carbon bearing an isobutyl side chain (L-leucine scaffold), an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a C-terminal hydrazide (–CONHNH₂) moiety.

Molecular Formula C11H23N3O3
Molecular Weight 245.32 g/mol
CAS No. 77284-59-4
Cat. No. B1387710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate
CAS77284-59-4
Molecular FormulaC11H23N3O3
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NN)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H23N3O3/c1-7(2)6-8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t8-/m0/s1
InChIKeyUVOMXPFPSGGLIU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate (CAS 77284-59-4): A Chiral N-Boc-L-Leucine Hydrazide Building Block for Protease Inhibitor Synthesis and Peptide Ligation Chemistry


tert-Butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate (CAS 77284-59-4), also referred to as Boc-L-leucine hydrazide or Boc-Leu-NHNH₂, is a chiral carbamate derivative with the molecular formula C₁₁H₂₃N₃O₃ and a molecular weight of 245.32 g/mol . The compound features an (S)-configured α-carbon bearing an isobutyl side chain (L-leucine scaffold), an N-terminal tert-butyloxycarbonyl (Boc) protecting group, and a C-terminal hydrazide (–CONHNH₂) moiety. Its predicted LogP of 1.3 and boiling point of 413.4 ± 28.0 °C at 760 mmHg reflect moderate lipophilicity and thermal stability suitable for both solution-phase and solid-phase synthetic workflows [1]. This compound is classified as an irritant with acute oral toxicity (H302) .

Why Generic Substitution of tert-Butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate (CAS 77284-59-4) Risks Compromised Protease Inhibitor Potency and Synthetic Fidelity


N-Boc-protected amino acid hydrazides are not functionally interchangeable. The identity of the amino acid side chain at the α-position directly governs the potency and selectivity profile of downstream protease inhibitors. In a systematic structure–activity relationship (SAR) study of a thiocarbazate library by Liu et al. (2010), leucine-derived thiocarbazates constructed from Boc-Leu-NHNH₂ exhibited sub-micromolar IC₅₀ values against cathepsin B, whereas valine, alanine, phenylalanine, serine, and other amino acid variants yielded distinct selectivity and potency profiles across the cathepsin B, L, and S panel [1]. The (S)-stereochemistry is equally critical: the same study demonstrated that L-amino acid-derived thiocarbazates were consistently more potent than their D-isomer counterparts across multiple paired comparisons [1]. Substituting the Boc group for a 9-fluorenylmethyloxycarbonyl (Fmoc) group alters the orthogonal deprotection strategy—Boc is removed under acidic conditions (TFA), while Fmoc requires basic conditions (piperidine)—which can be incompatible with acid-sensitive downstream functionalities or resin-linker chemistries [2]. Furthermore, the hydrazide terminus cannot be replaced by a simple carboxylic acid or methyl ester without losing the ability to serve as a thioester surrogate for native chemical ligation (NCL) or as a precursor for thiocarbazate warhead installation [3].

Quantitative Differentiation Evidence for tert-Butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate (CAS 77284-59-4) Versus Closest Analogs: A Comparator-Anchored Procurement Guide


Leucine Side Chain Confers Sub-Micromolar Cathepsin B Inhibitory Potency in Thiocarbazate Derivatives—Distinct from Valine, Alanine, and Phenylalanine Analogs

In the thiocarbazate library study by Liu et al. (2010), compounds derived from Boc-L-leucine hydrazide (the target compound or its direct synthetic progeny) were identified as the most potent cathepsin B inhibitors, exhibiting IC₅₀ values in the sub-micromolar range. In contrast, thiocarbazates incorporating methionine, valine, alanine, glutamic acid, proline, phenylalanine, tyrosine, threonine, serine, lysine, arginine, or histidine at the equivalent A/B position demonstrated systematically different potency and selectivity profiles against the cathepsin B/L/S panel [1]. The SAR analysis explicitly states: 'The most potent thiocarbazates, with IC₅₀'s in the sub-micromolar range, incorporate leucine in the A/B area (e.g., 21, 22, 23) and a variety of substituents at C' [1]. This leucine preference is unique to cathepsin B—cathepsin L favored aromatic groups at position B, while cathepsin S showed broad tolerance—demonstrating that the leucine side chain is not generically replaceable without altering target selectivity [1].

Cysteine protease inhibition Cathepsin B Thiocarbazate SAR

Stereochemical Configuration at the α-Carbon Directly Modulates Inhibitory Potency: (S)-Leucine vs. (R)-Leucine Thiocarbazate Derivatives

The Liu et al. (2010) thiocarbazate study included direct enantiomeric comparisons using paired L- and D-amino acid-derived thiocarbazates. Across multiple matched pairs (compounds 4 vs. 16, 46 vs. 48, and 47 vs. 49), 'the thiocarbazate derived from the L-amino acid was more potent than that derived from the D isomer' [1]. This finding establishes that the (S)-configuration of CAS 77284-59-4 is not a passive structural feature but a determinant of downstream biological activity. A racemic or (R)-configured Boc-leucine hydrazide would yield thiocarbazate products with measurably reduced potency against all three cathepsin isoforms tested [1].

Stereochemistry–activity relationship Enantiomeric potency comparison Cysteine protease

Boc Protection Strategy Enables Acid-Labile Orthogonal Deprotection Compatible with Thiocarbazate Warhead Installation—Contrast with Fmoc-Based Analogs

The Boc protecting group on CAS 77284-59-4 is acid-labile (cleaved with TFA), whereas the hydrazide moiety is stable under acidic conditions. This orthogonality is critical for the thiocarbazate synthesis route described by Liu et al., where the hydrazide is first converted to a thiosemicarbazide (via reaction with carbonyl sulfide in ethanol) and then alkylated to form the thiocarbazate warhead—all prior to Boc deprotection [1]. In contrast, an Fmoc-protected leucine hydrazide would undergo premature deprotection under the basic conditions required for Fmoc removal, potentially exposing the free amine to undesired side reactions during hydrazide activation. Bouillon et al. (2007) demonstrated that both Boc/benzyl and Fmoc/tert-butyl strategies for hydrazinopeptide synthesis lead to N–N bond instability during final cleavage and deprotection, but the specific degradation pathways differ with the protecting group system chosen [2]. Boc protection is also fully compatible with aryl hydrazide resin linkers, which remain 'completely stable during Boc- and Fmoc-based solid phase synthesis' [3].

Solid-phase peptide synthesis Orthogonal protecting groups Hydrazide building blocks

Hydrazide C-Terminus Enables Native Chemical Ligation as a Thioester Surrogate—Functionality Absent in Boc-Leucine Carboxylic Acid or Methyl Ester Analogs

The C-terminal hydrazide (–CONHNH₂) of CAS 77284-59-4 is the defining functional group that distinguishes it from Boc-L-leucine (CAS 13139-15-6, carboxylic acid) and Boc-L-leucine methyl ester (CAS 63096-02-6). Fang et al. (2011) demonstrated that peptide hydrazides can serve as stable thioester surrogates for native chemical ligation (NCL): the hydrazide is converted in situ to a highly reactive acyl azide, which undergoes thiolysis to generate the requisite peptide thioester for chemoselective ligation with an N-terminal cysteine fragment [1]. This reactivity is inaccessible from the corresponding carboxylic acid or methyl ester. The hydrazide functionality has been validated for the convergent chemical synthesis of proteins, including a 142-residue ribosomal protein (RpS25), using C-terminal peptide hydrazides as thioester precursors [2]. In the context of protease inhibitor discovery, the same hydrazide terminus serves as the nucleophilic handle for thiocarbazate warhead installation via reaction with carbonyl sulfide [3], a transformation not achievable with the ester or acid analogs.

Native chemical ligation Peptide hydrazide Protein semisynthesis

Physicochemical Profile (LogP 1.3, Topological PSA 93.4 Ų) Balances Aqueous Solubility and Membrane Permeability for Drug-Like Intermediate Properties

CAS 77284-59-4 has a predicted LogP of 1.3 and a topological polar surface area (TPSA) of 93.4 Ų [1]. These values position the compound within favorable drug-like chemical space: LogP < 5 and TPSA < 140 Ų are consistent with Veber's criteria for oral bioavailability [2]. In comparison, the analogous Boc-L-phenylalanine hydrazide would have a higher LogP (~1.34 for the free hydrazide scaffold plus the Boc and benzyl contributions) due to the aromatic side chain, while Boc-L-valine hydrazide (isopropyl side chain) would exhibit a lower LogP due to reduced carbon count. The thiocarbazate library SAR study by Liu et al. employed a Leadscope cheminformatics analysis to ensure that the aggregated library maintained acceptable average LogP (3.5), H-bond acceptors (4.8), H-bond donors (3.9), and TPSA (134 Ų), with the leucine-derived building block contributing favorably to these parameters [3]. The melting point of the closely related H-Leu-N2H2-Boc (CAS 2419-37-6) is 114–116 °C, indicating crystalline solid handling convenience at ambient temperature [1].

Physicochemical properties ADME Drug-likeness

Documented Use as Key Intermediate in Patent-Protected C3a Receptor Modulator Synthesis (WO2013067578A1)—Validating Industrial Relevance

CAS 77284-59-4 is explicitly listed as a reactant in the synthesis of heterocyclic C3a receptor modulators described in PCT patent application WO2013067578A1, assigned to The University of Queensland [1]. This patent discloses compounds for the treatment and prevention of inflammatory diseases, infectious diseases, cancers, metabolic disorders, obesity, type 2 diabetes, and cardiovascular diseases [1]. The C3a receptor has been validated as a therapeutic target in innate immunity, with potent and selective small molecule modulators demonstrating nanomolar activity in vitro [2]. The use of CAS 77284-59-4 as a synthetic intermediate in a multi-national patent filing substantiates its role in producing structurally complex, biologically active molecules and provides procurement relevance for laboratories pursuing complement-targeted drug discovery or reproducing patent-described compounds for validation studies.

Complement C3a receptor Patent intermediate Inflammatory disease

Optimal Research and Industrial Application Scenarios for tert-Butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate (CAS 77284-59-4) Based on Verified Differentiation Evidence


Synthesis of Leucine-Specific Thiocarbazate Cysteine Protease Inhibitors Targeting Cathepsin B with Sub-Micromolar Potency

CAS 77284-59-4 is the required hydrazide building block for constructing thiocarbazate inhibitors that achieve sub-micromolar IC₅₀ against cathepsin B. The Liu et al. (2010) SAR study demonstrated that leucine incorporation at the A/B position yields the most potent cathepsin B inhibitors within the thiocarbazate class, distinguishing them from valine, alanine, or phenylalanine-derived analogs [1]. The synthetic route proceeds via mixed anhydride activation, hydrazide formation, reaction with carbonyl sulfide to form the thiosemicarbazide intermediate, and final S-alkylation to install the thiocarbazate warhead [1]. Researchers targeting cathepsin B for oncology, osteoporosis, or arthritis indications should select this specific building block rather than alternative amino acid hydrazides to preserve the leucine-dependent potency advantage.

Solid-Phase Peptide Hydrazide Synthesis for Native Chemical Ligation-Mediated Protein Semisynthesis

The hydrazide C-terminus of CAS 77284-59-4 permits its incorporation as a C-terminal residue in solid-phase peptide synthesis (SPPS) using Boc/benzyl chemistry, yielding peptide hydrazides that serve as stable thioester surrogates for NCL [1]. Following SPPS and HF cleavage, the peptide hydrazide is converted in situ to an acyl azide (NaNO₂, pH 3, −15 °C) and thiolyzed with mercaptophenylacetic acid (MPAA) to generate the active thioester for chemoselective ligation with an N-terminal cysteine peptide fragment [1]. This application leverages the unique reactivity of the hydrazide group—unavailable from the corresponding carboxylic acid or methyl ester forms—and the orthogonal Boc protection strategy that is compatible with HF cleavage conditions. Laboratories engaged in chemical protein synthesis or semisynthesis of post-translationally modified proteins should procure CAS 77284-59-4 for C-terminal leucine incorporation into synthetic peptide hydrazide fragments.

Reproduction of Patent-Disclosed C3a Receptor Modulators for Complement-Targeted Drug Discovery

WO2013067578A1 explicitly employs CAS 77284-59-4 as a reactant in the synthesis of heterocyclic C3a receptor modulators with therapeutic potential in inflammatory diseases, cancer, and metabolic disorders [1]. The downstream modulators achieve nanomolar potency and C3aR selectivity, as validated in subsequent peer-reviewed publications [2]. For medicinal chemistry groups conducting structure–activity relationship studies around the C3aR pharmacophore or performing in vivo proof-of-concept experiments, procurement of this specific building block ensures synthetic fidelity to the patent-exemplified compounds. Substitution with a non-leucine hydrazide would yield a structurally distinct chemotype not validated by the patent's biological data, requiring de novo SAR characterization.

Construction of Hydrazinopeptide Libraries with Peptidase-Resistant Backbone Modifications

The hydrazide functionality of CAS 77284-59-4 enables the synthesis of hydrazinopeptides—peptide analogs in which an amide bond is replaced by a hydrazide bond (CO–NH–NH–CO). These backbone-modified peptides exhibit resistance to proteolytic degradation, as demonstrated by the 48-hour stability of N-Boc-β²-oligoazapeptides against pronase, proteinase K, chymotrypsin, trypsin, carboxypeptidase A, and the 20S proteasome [1]. Bouillon et al. (2007) established that hydrazinopeptides can be synthesized using both Boc and Fmoc solid-phase strategies, with the Boc approach (applicable to CAS 77284-59-4) providing compatibility with aryl hydrazide resin linkers that are stable throughout synthesis and cleavable under mild oxidative conditions [2]. This application is particularly relevant for groups developing protease-resistant peptide therapeutics or investigating the conformational consequences of hydrazide bond incorporation into bioactive sequences [2].

Quote Request

Request a Quote for tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.